molecular formula C11H11ClN2O3 B13650861 Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B13650861
M. Wt: 254.67 g/mol
InChI Key: VKJAXNHSXGJDRR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with a chloro group at the 6-position, a methoxy group at the 4-position, and an ethyl ester at the 2-carboxylate position. The molecular formula of this compound is C11H11ClN2O3, and it has a molecular weight of 254.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, carboxylic acids, and reduced forms of the original compound .

Scientific Research Applications

Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxy-4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Similar structure but different substitution pattern.

    Ethyl 6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Different ring fusion pattern.

    Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,4-c]pyridine-2-carboxylate: Different ring fusion pattern.

Uniqueness

Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H11ClN2O3/c1-3-17-11(15)8-4-6-7(13-8)5-9(12)14-10(6)16-2/h4-5,13H,3H2,1-2H3

InChI Key

VKJAXNHSXGJDRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C(C=C2N1)Cl)OC

Origin of Product

United States

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